
1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising compound for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as valproic acid and vigabatrin.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. It can reduce the excitability of neurons, which can have an anti-convulsant effect. It can also have a calming effect, which can be beneficial for the treatment of anxiety. In addition, this compound has been shown to have anti-addictive effects, possibly by reducing the reward associated with drug use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a selective inhibitor of GABA transaminase, which means that it has a specific target and is less likely to have off-target effects. It is also relatively easy to synthesize and can be easily scaled up for commercial production. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects and potential therapeutic applications. In addition, it may not be suitable for all types of experiments, and researchers should carefully consider its limitations before using it in their studies.
Direcciones Futuras
There are many potential future directions for research on 1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new drugs based on this compound, which could have improved efficacy and fewer side effects. Another area of interest is the investigation of this compound for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and anxiety. It has also been investigated for its potential use in treating other neurological disorders, such as Parkinson's disease and Huntington's disease.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-1-5-12(6-2-10)17-8-9(7-13(17)18)14(19)16-11-3-4-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPHOLZZQRHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



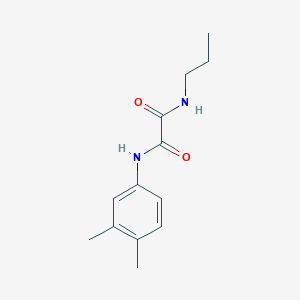

![N-[4-(dimethylamino)benzyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3943511.png)
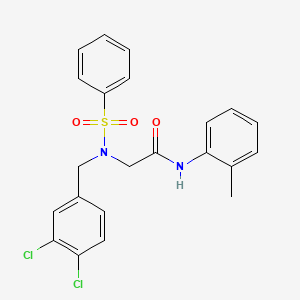

![N'-(4-chlorophenyl)-N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}urea](/img/structure/B3943529.png)
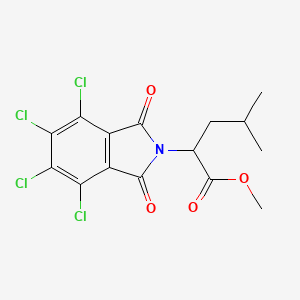
![ethyl 4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943547.png)
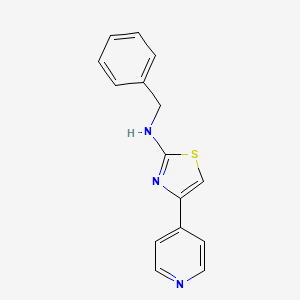
![2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3943557.png)

![2,2,2-trifluoro-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3943585.png)
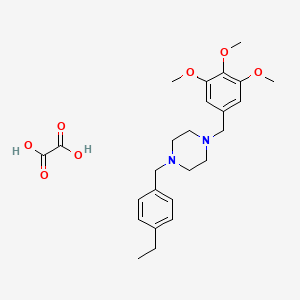
![3-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3943617.png)